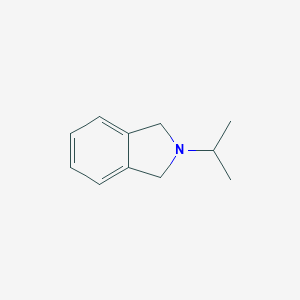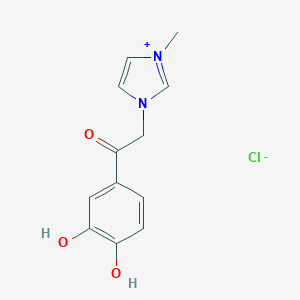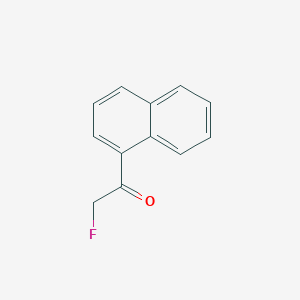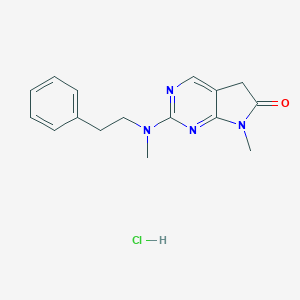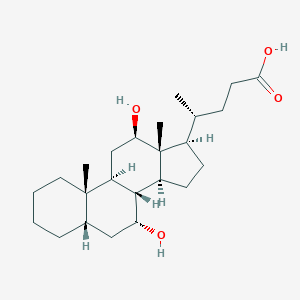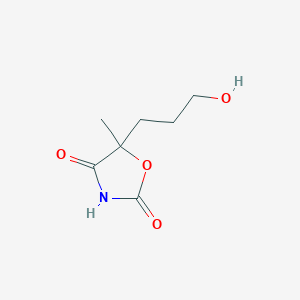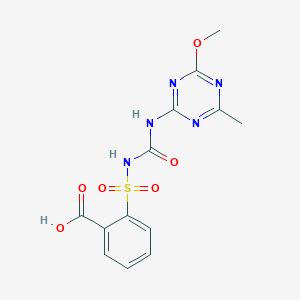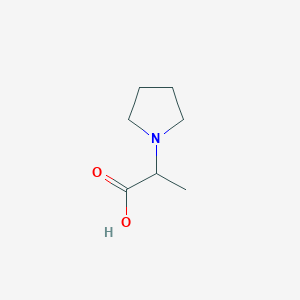
2-Pyrrolidin-1-ylpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves various chemical reactions, including palladium-catalyzed cyanation/reduction sequences, diastereoselective syntheses via catalyzed reactions of aldehydes, amines, and cyclopropanediesters, and the generation of pyrrolidine derivatives through 1,3-dipolar cycloaddition of azomethine ylides (Wang et al., 2006); (Carson & Kerr, 2005); (Komatsu et al., 2002).
Molecular Structure Analysis
Investigations into the crystal structure of pyridine derivatives resembling 2-Pyrrolidin-1-ylpropanoic acid reveal intricate details about their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, that are crucial for their chemical reactivity and potential applications (Ramasubramanian et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of pyrrolidine derivatives are diverse, involving catalytic asymmetric synthesis, transannulation reactions with heterocyclic enamines, and oxidative decarboxylation-beta-iodination of amino acids to produce various substituted pyrrolidines and pyrrolidinones with specific configurations (Adrio & Carretero, 2019); (Suresh et al., 2012).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including solubility, crystallinity, and thermal behavior, are influenced by their molecular structure and substitution patterns. These properties are essential for their application in various fields, including pharmaceuticals and material science.
Chemical Properties Analysis
Pyrrolidine derivatives exhibit a range of chemical properties, such as reactivity towards different organic synthesis reactions, including cycloadditions, asymmetric syntheses, and ring transformations. These reactions are crucial for the synthesis of biologically active compounds and functional materials (Boto et al., 2001).
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Pyrrolidinring, der Teil der Struktur von „2-Pyrrolidin-1-ylpropansäure“ ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen, den Beitrag zur Stereochemie des Moleküls und die erhöhte dreidimensionale (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings .
Krebsmittel
Es wurde berichtet, dass Pyrrolidinderivate krebshemmende Eigenschaften haben . Die räumliche Orientierung von Substituenten kann aufgrund des unterschiedlichen Bindungsmodus an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil von Wirkstoffkandidaten führen .
Antibakterielle Mittel
Pyrrolidinverbindungen weisen auch antibakterielle Eigenschaften auf . Die Stereogenität von Kohlenstoffen im Pyrrolidinring ist eines der wichtigsten Merkmale, das das biologische Profil dieser Verbindungen beeinflusst .
Erkrankungen des zentralen Nervensystems
Pyrrolidinderivate wurden zur Behandlung von Erkrankungen des zentralen Nervensystems verwendet . Der Pyrrolidinring und seine Derivate, einschließlich Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, wurden in der Literatur für ihre bioaktiven Eigenschaften beschrieben .
Antidiabetika
Pyrrolidinverbindungen wurden auch zur Behandlung von Diabetes verwendet . Die Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen wurde ausgiebig untersucht <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="
Wirkmechanismus
Target of Action
The primary targets of 2-Pyrrolidin-1-ylpropanoic acid are currently under investigation . As a biochemical used in proteomics research
Pharmacokinetics
Its molecular weight (14319) and formula (C7H13NO2) suggest that it could have reasonable bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Pyrrolidin-1-ylpropanoic acid, factors such as temperature and pH could potentially affect its stability and activity. It’s recommended to store the compound at room temperature , suggesting that it may be stable under these conditions.
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBOIOLDSOIGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390101 |
Source


|
| Record name | 2-pyrrolidin-1-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123912-78-7 |
Source


|
| Record name | 2-pyrrolidin-1-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

